![molecular formula C18H13ClN4O3S B2987619 Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 893914-80-2](/img/structure/B2987619.png)
Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate
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Overview
Description
“Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of these compounds was confirmed through elemental analysis and spectral data IR and NMR . The linear form of the tetrazolo-fused ring system of the molecule exists in the crystal .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-flask procedure for the synthesis of pyrazolo[3,4-d]pyrimidines . The phosphate binding region occupied by –NH of the molecule was achieved .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using IR and NMR spectra . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Scientific Research Applications
- Structure Prediction : In silico ADMET studies indicated suitable pharmacokinetic properties for potential drug development .
- Cytotoxic Activity : Pyrazolo[5,1-c][1,2,4]triazines, including this compound, have shown remarkable cytotoxicity against colon, breast, and lung carcinoma cells .
- While specific details are not provided, the compound’s antimicrobial potential warrants further investigation .
Cancer Treatment (CDK2 Inhibition)
Antiviral and Antitumor Properties
Antimicrobial Activity
Antitumor Activity
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression, potentially leading to apoptosis (programmed cell death) within certain cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to apoptosis .
Pharmacokinetics
These properties can help predict the compound’s bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Future Directions
properties
IUPAC Name |
methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c1-25-18(24)15-7-6-13(26-15)9-27-17-14-8-22-23(16(14)20-10-21-17)12-4-2-11(19)3-5-12/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVWWUZVNYRUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate |
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